molecular formula C13H16N2 B1277794 4-(Piperidin-1-ylmethyl)benzonitrile CAS No. 727733-92-8

4-(Piperidin-1-ylmethyl)benzonitrile

Katalognummer: B1277794
CAS-Nummer: 727733-92-8
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: JOGVBKNLRQCYKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-1-ylmethyl)benzonitrile is an organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol. It is a white crystalline powder that is stable under normal conditions but decomposes upon heating . This compound is soluble in organic solvents such as ethanol and dimethylformamide . It is commonly used as an intermediate in organic synthesis and has applications in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Piperidin-1-ylmethyl)benzonitrile involves the reaction between benzoyl cyanide and 4-piperidinamine under appropriate conditions . The reaction typically requires a solvent such as ethanol or dimethylformamide and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-1-ylmethyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions where the piperidinyl group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halides and acids, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically produces amines.

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-1-ylmethyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological processes and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Piperidin-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Piperidin-1-ylmethyl)benzamide
  • 4-(Piperidin-1-ylmethyl)benzylamine
  • 4-(Piperidin-1-ylmethyl)benzoic acid

Uniqueness

4-(Piperidin-1-ylmethyl)benzonitrile is unique due to its specific structure, which includes a piperidinyl group attached to a benzonitrile moiety. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill .

Biologische Aktivität

Overview

4-(Piperidin-1-ylmethyl)benzonitrile, with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by a piperidinyl group attached to a benzonitrile moiety, which influences its interaction with various biological targets, including receptors and enzymes.

The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, thereby modulating their activity. This compound has been shown to interact with protein kinases and other molecular targets, influencing signaling pathways critical for cellular functions. The precise mechanism often involves competitive inhibition or allosteric modulation, leading to alterations in metabolic processes and cellular responses.

In Vitro Studies

In laboratory settings, this compound has demonstrated a range of biological effects:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, affecting metabolic pathways such as oxidative stress responses and energy metabolism. For instance, it can inhibit oxidoreductases and transferases, impacting the levels of key metabolites like ATP and NADH .
  • Cellular Effects : The compound influences cell signaling pathways and gene expression. Studies have shown that it can alter the expression of genes related to oxidative stress, thus affecting cellular redox balance.

Animal Models

In vivo studies have highlighted the dosage-dependent effects of this compound:

  • Low Doses : At lower concentrations, it may enhance antioxidant defense mechanisms.
  • High Doses : Conversely, higher doses can lead to toxicity characterized by oxidative stress and cellular damage. Research has identified specific threshold levels beyond which adverse effects become significant.

Case Studies

Several studies have explored the biological activity of this compound:

  • Kinase Profiling : A study involving kinase profiling revealed that this compound selectively inhibits certain protein kinases, demonstrating potential for therapeutic applications in cancer treatment. The selectivity was quantified through assays measuring the percentage of kinase activity inhibition at varying concentrations .
  • Toxicology Assessments : Animal studies indicated that while this compound has beneficial effects at low doses, it poses risks at higher doses, necessitating careful dose optimization in therapeutic contexts.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameActivity ProfileUnique Features
4-(Piperidin-1-ylmethyl)benzamideEnzyme inhibition; potential anti-cancer propertiesAmide functional group enhances solubility
4-(Piperidin-1-ylmethyl)benzylamineNeuroprotective effects; modulation of neurotransmittersBenzylamine structure affects receptor binding
4-(Piperidin-1-ylmethyl)benzoic acidAnti-inflammatory propertiesCarboxylic acid group influences bioavailability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Piperidin-1-ylmethyl)benzonitrile, and what are their key reaction conditions?

A common approach involves nucleophilic substitution between a benzonitrile derivative (e.g., 4-(bromomethyl)benzonitrile) and piperidine. Reaction conditions typically require anhydrous solvents (e.g., DMF or THF), elevated temperatures (60–80°C), and a base (e.g., K₂CO₃) to deprotonate the amine . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Alternative methods may employ reductive amination if a carbonyl intermediate is involved, requiring catalysts like NaBH₄ or Pd/C under hydrogenation conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the piperidine methylene bridge (δ ~3.5–4.0 ppm for CH₂N) and aromatic nitrile substitution (C≡N peak absence in ¹H NMR but visible in ¹³C at ~110–120 ppm) .
  • IR : A sharp C≡N stretch near 2220–2240 cm⁻¹ and piperidine N-H stretches (if protonated) around 3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments consistent with piperidine cleavage .

Q. What are the primary biological targets or assays for this compound?

Piperidine-containing benzonitriles often target central nervous system (CNS) receptors, such as histamine H₃ receptors, due to their lipophilicity and ability to cross the blood-brain barrier. Competitive radioligand binding assays (e.g., using [³H]-N-α-methylhistamine) are standard for evaluating affinity (Kᵢ values). Functional assays (e.g., cAMP modulation) assess antagonism/agonism .

Q. How does the piperidine moiety influence the compound's physicochemical properties?

The piperidine ring enhances solubility in polar aprotic solvents via tertiary amine protonation at physiological pH. It also increases molecular flexibility, affecting binding kinetics. LogP calculations (e.g., using ChemDraw) predict moderate lipophilicity (~2.5–3.5), balancing membrane permeability and aqueous solubility .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C under inert gas (N₂ or Ar) in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the nitrile group. Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) before use in sensitive assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines) or kinetic parameters (e.g., dissociation rates). For example, H₃ receptor affinity may vary due to differences in radioligand choice (e.g., [³H]-PF-3654746 vs. [³H]-pitolisant). Normalize data using reference standards and employ kinetic binding models (e.g., two-step competitive inhibition) to account for assay-specific variables .

Q. What strategies optimize the compound's selectivity over related receptors (e.g., sigma-1 or opioid receptors)?

  • Structural Modifications : Introduce bulky substituents on the piperidine ring to sterically hinder off-target binding. For example, 4-((2-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile showed reduced sigma-1 affinity due to hydrogen bonding with the hydroxymethyl group .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) identify key interactions (e.g., π-π stacking with histidine residues in H₃ vs. hydrophobic pockets in sigma-1) .

Q. How do electronic effects of substituents impact the nitrile group's reactivity in downstream derivatizations?

Electron-withdrawing groups (e.g., –CF₃) on the benzene ring polarize the nitrile, enhancing nucleophilic addition (e.g., with Grignard reagents). Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity. Monitor via IR spectroscopy to track C≡N bond weakening during reactions .

Q. What advanced computational methods are used to predict the compound's binding modes?

Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals, revealing electrophilic regions (e.g., nitrile carbon) prone to nucleophilic attack. Molecular Dynamics (MD) simulations assess conformational flexibility in receptor binding pockets .

Q. How can researchers validate the compound's role in multi-target drug discovery?

Employ polypharmacology profiling using panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panels). For example, this compound derivatives showed off-target inhibition of cytochrome P450 enzymes (CYP3A4), necessitating metabolic stability assays (e.g., liver microsomes + NADPH) .

Eigenschaften

IUPAC Name

4-(piperidin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGVBKNLRQCYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428761
Record name 4-(piperidin-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727733-92-8
Record name 4-(piperidin-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, add sodium cyanoborohydride (5.77 g, 91.6 mmol) to a solution of 4-cyanobenzaldehyde (3 g, 22.9 mmol), piperidine (5.84 g, 68.7 mmol) and acetic acid (2.75 g, 45.8 mmol) in methanol (30 mL) at 0° C. with stirring. Warm the mixture to room temperature and stir overnight. Add water (100 mL), saturated aqueous K2CO3 (50 mL), and extract with DCM. Wash the combined organic extracts with water and brine. Dry the organic phase over Na2SO4, filter, and concentrate in vacuo. Purify by chromatography on silica gel (400 g) eluting with hexane/EtOAc (1:0 to 4:1 gradient) to obtain the desired intermediate as a clear oil (2.48 g, 54%). MS (APCI+) m/z: 201 (M+H)+.
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Piperidin-1-ylmethyl)benzonitrile
4-(Piperidin-1-ylmethyl)benzonitrile
4-(Piperidin-1-ylmethyl)benzonitrile
4-(Piperidin-1-ylmethyl)benzonitrile
4-(Piperidin-1-ylmethyl)benzonitrile
4-(Piperidin-1-ylmethyl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.